Cas no 54904-03-9 (5-Bromo-2-phenylaminopyridine)

5-Bromo-2-phenylaminopyridine Chemical and Physical Properties
Names and Identifiers
-
- 5-Bromo-N-phenylpyridin-2-amine
- 5-BROMO-2-PHENYLAMINOPYRIDINE
- 5-bromo-N-phenyl-2-Pyridinamine
- (5-bromo-pyridin-2-yl)-phenyl-amine
- 2-Pyridinamine,5-bromo-N-phenyl
- 3-Brom-6-anilinopyridin
- AKOS010633077
- BS-28634
- FRTSINXUXVKBNF-UHFFFAOYSA-N
- DTXSID50536460
- MFCD12546457
- CS-0207863
- MB11975
- 54904-03-9
- SCHEMBL2280918
- 2-phenylamino-5-bromopyridine
- DA-37651
- 5-Bromo-2-phenylaminopyridine
-
- MDL: MFCD12546457
- Inchi: InChI=1S/C11H9BrN2/c12-9-6-7-11(13-8-9)14-10-4-2-1-3-5-10/h1-8H,(H,13,14)
- InChI Key: FRTSINXUXVKBNF-UHFFFAOYSA-N
- SMILES: C1=CC=C(C=C1)NC2=NC=C(C=C2)Br
Computed Properties
- Exact Mass: 247.99500
- Monoisotopic Mass: 247.99491g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 169
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.4
- Topological Polar Surface Area: 24.9Ų
Experimental Properties
- PSA: 24.92000
- LogP: 3.66070
5-Bromo-2-phenylaminopyridine Security Information
- HazardClass:IRRITANT
5-Bromo-2-phenylaminopyridine Customs Data
- HS CODE:2933399090
- Customs Data:
China Customs Code:
2933399090Overview:
2933399090. Other compounds with non fused pyridine rings in structure. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933399090. other compounds containing an unfused pyridine ring (whether or not hydrogenated) in the structure. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
5-Bromo-2-phenylaminopyridine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | B695763-25mg |
5-Bromo-2-phenylaminopyridine |
54904-03-9 | 25mg |
$ 75.00 | 2023-04-18 | ||
Chemenu | CM171987-5g |
5-Bromo-N-phenyl-2-pyridinamine |
54904-03-9 | 95% | 5g |
$886 | 2023-01-02 | |
Matrix Scientific | 053157-2.5g |
5-Bromo-N-phenyl-2-pyridinamine |
54904-03-9 | 2.5g |
$720.00 | 2023-09-10 | ||
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278533-1g |
5-Bromo-2-phenylaminopyridine |
54904-03-9 | 98% | 1g |
¥2590.00 | 2024-05-09 | |
abcr | AB274138-1g |
5-Bromo-2-phenylaminopyridine, 98%; . |
54904-03-9 | 98% | 1g |
€424.50 | 2024-04-17 | |
Ambeed | A863361-1g |
5-Bromo-N-phenylpyridin-2-amine |
54904-03-9 | 98% | 1g |
$228.0 | 2024-04-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1278533-5g |
5-Bromo-2-phenylaminopyridine |
54904-03-9 | 98% | 5g |
¥7646.00 | 2024-05-09 | |
A2B Chem LLC | AG23051-1g |
5-Bromo-2-phenylaminopyridine |
54904-03-9 | 98% | 1g |
$209.00 | 2024-04-19 | |
1PlusChem | 1P00DDD7-5g |
5-Bromo-N-phenyl-2-pyridinamine |
54904-03-9 | 98% | 5g |
$727.00 | 2025-02-26 | |
TRC | B695763-100mg |
5-Bromo-2-phenylaminopyridine |
54904-03-9 | 100mg |
$ 98.00 | 2023-04-18 |
5-Bromo-2-phenylaminopyridine Related Literature
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Zhanning Liu,Chenxi Liu,Qiang Li,Jun Chen,Xianran Xing Phys. Chem. Chem. Phys., 2017,19, 24436-24439
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Huy Quang Lê,Yibo Ma,Marc Borrega,Herbert Sixta Green Chem., 2016,18, 5466-5476
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Louis Porte RSC Adv., 2014,4, 64506-64513
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Tania Romero-Morcillo,Francisco Javier Valverde-Muñoz,Lucía Piñeiro-López,M. Carmen Muñoz,Tomás Romero,Pedro Molina,José A. Real Dalton Trans., 2015,44, 18911-18918
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
Additional information on 5-Bromo-2-phenylaminopyridine
5-Bromo-2-phenylaminopyridine: A Comprehensive Overview
5-Bromo-2-phenylaminopyridine (CAS No. 54904-03-9) is an organic compound with significant potential in various fields, including pharmaceuticals, materials science, and dye manufacturing. This compound has garnered attention due to its unique chemical properties and versatile applications. Recent advancements in synthetic chemistry and materials engineering have further highlighted its importance in modern research.
The structure of 5-bromo-2-phenylaminopyridine consists of a pyridine ring substituted with a bromine atom at the 5-position and a phenylamino group at the 2-position. This substitution pattern imparts distinct electronic and steric properties to the molecule, making it suitable for a wide range of applications. The bromine atom introduces electron-withdrawing effects, while the phenylamino group contributes electron-donating characteristics, creating a balance that enhances its reactivity in various chemical reactions.
Recent studies have explored the synthesis of 5-bromo-2-phenylaminopyridine through novel routes, such as Suzuki coupling reactions and palladium-catalyzed cross-coupling processes. These methods have not only improved the yield but also reduced the environmental impact of its production. Researchers have also investigated the use of green chemistry principles, such as enzyme-mediated synthesis and microwave-assisted reactions, to enhance the sustainability of this compound's manufacturing process.
In the field of pharmaceuticals, 5-bromo-2-phenylaminopyridine has shown promise as a precursor for drug development. Its ability to act as a bioisostere or a scaffold for complex molecules makes it valuable in medicinal chemistry. Recent research has focused on its role in designing inhibitors for protein kinases and other enzymes, which are critical targets in cancer therapy and neurodegenerative diseases.
The application of 5-bromo-2-phenylaminopyridine extends beyond pharmaceuticals into materials science. Its unique electronic properties make it an attractive candidate for use in organic electronics, such as light-emitting diodes (LEDs) and field-effect transistors (FETs). Recent breakthroughs have demonstrated its potential as an efficient charge transport material in organic photovoltaic devices, contributing to higher energy conversion efficiencies.
In addition to its technical applications, 5-bromo-2-phenylaminopyridine has also found use in dye manufacturing. Its ability to absorb specific wavelengths of light makes it suitable for producing pigments with tailored color profiles. Researchers have explored its application in developing eco-friendly dyes for textiles and coatings, aligning with the growing demand for sustainable materials.
Recent advancements in computational chemistry have further enhanced our understanding of 5-bromo-2-phenylaminopyridine's properties. Quantum mechanical simulations have provided insights into its electronic structure, enabling the prediction of its reactivity under various conditions. These computational tools have also facilitated the design of new derivatives with improved functionality.
The versatility of 5-bromo-2-phenylaminopyridine is further exemplified by its role as an intermediate in the synthesis of more complex molecules. Its ability to undergo multiple reaction pathways allows chemists to build intricate structures with precision. This has been particularly useful in natural product synthesis and combinatorial chemistry.
In conclusion, 5-bromo-2-phenylaminopyridine (CAS No. 54904-03-) stands out as a multifaceted compound with significant potential across diverse industries. Its unique chemical properties, combined with recent advancements in synthesis and application techniques, position it as a key player in modern scientific research. As ongoing studies continue to uncover new possibilities for this compound, its role in shaping future technologies is expected to grow even further.
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